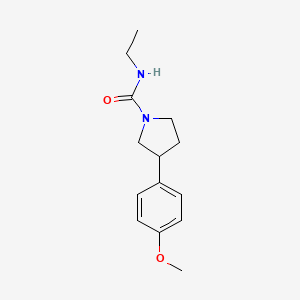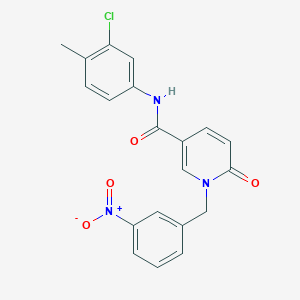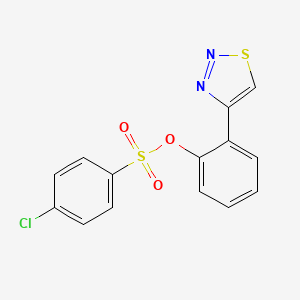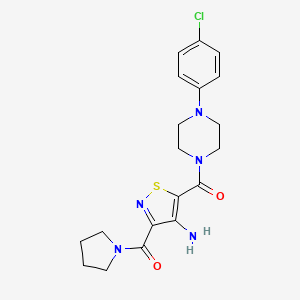![molecular formula C14H20N2S B2384527 2-(heptylthio)-1H-benzo[d]imidazole CAS No. 143966-20-5](/img/structure/B2384527.png)
2-(heptylthio)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in medicinal chemistry . They are key components of many active pharmaceutical intermediates . Due to their unique structural features and electron-rich environment, these compounds can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole-based compounds often involves the reaction of glyoxal, formaldehyde, and ammonia . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .
Molecular Structure Analysis
Imidazole is approximately planar with two nitrogen atoms in the five-membered ring . The crystal structures of imidazole-based compounds share the same topologies as those found in aluminosilicate zeolites .
Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .
Physical And Chemical Properties Analysis
Imidazole compounds are known for their high porosity, high surface area, and exceptional thermal and chemical stability . They are also known for their good solubilities in most polar solvents .
Applications De Recherche Scientifique
Impacts biologiques
Les imidazolines, qui comprennent le « 2-(heptylthio)-1H-benzo[d]imidazole », sont présentes dans une large gamme de composés naturels et synthétiques biologiquement actifs . Elles ont montré une efficacité thérapeutique potentielle dans le traitement de diverses pathologies, notamment :
- Maladies de Parkinson et d'Alzheimer : Certaines imidazolines peuvent avoir des effets thérapeutiques sur ces maladies neurodégénératives .
Organocatalyseurs
Les imidazolines chirales sont largement utilisées comme organocatalyseurs dans la synthèse d'une large gamme de molécules organiques naturelles et synthétiques .
Estérification de la vitamine E
Les liquides ioniques à base d'imidazolium, qui peuvent inclure le « this compound », ont été utilisés comme des catalyseurs-solvants doubles pour l'estérification entre l'α-tocophérol (la forme la plus active de la vitamine E) et l'anhydride succinique . Ce processus augmente la stabilité de la vitamine E, qui possède des activités biologiques significatives .
Applications antimicrobiennes
L'imidazole avec un noyau de thiazole, qui peut inclure le « this compound », possède un grand potentiel d'applications antimicrobiennes .
Bases de Schiff
Les bases de Schiff des imidazolines ont montré qu'elles possédaient des propriétés anticancéreuses, antituberculeuses, antibactériennes, antimicrobiennes et inhibitrices de la croissance des plantes, ainsi que des activités anti-inflammatoires .
Agonistes du récepteur α2A-adrénergique
Un spectre de dérivés de la 2-imidazoline incorporant des unités d'isothiochromane et d'isochroman a été révélé avec des activités telles que la pénétration cérébrale, l'activité orale et les agonistes (α2-ARs) du récepteur α2A-adrénergique spécifique . Il a été affirmé que les composés imidazoline peuvent être efficaces pour le traitement de troubles tels que … .
Mécanisme D'action
Target of Action
Imidazole derivatives, such as 2-(heptylthio)-1H-benzo[d]imidazole, have been found to exhibit significant antiparasitic activity . The primary targets of these compounds are believed to be the parasites themselves, particularly Toxoplasma gondii . The imidazole derivatives have shown excellent selectivity activity against T. gondii versus the host cells .
Mode of Action
gondii in vitro . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Imidazole derivatives have been associated with the inhibition of various enzymes and receptors . The compound’s interaction with these targets could potentially disrupt essential biochemical pathways within the parasites, leading to their death .
Pharmacokinetics
Imidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of T. gondii . This leads to a decrease in the number of parasites, which could potentially alleviate the symptoms of toxoplasmosis .
Action Environment
The action environment of this compound is likely to be within the host organism, where the parasites reside. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(Heptylthio)-1H-benzo[d]imidazole are largely determined by its imidazole ring. Imidazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties
Cellular Effects
Imidazole derivatives have been shown to have anticancer effects in hepatocellular carcinoma cell lines by inhibiting AKT and ERK1/2 signaling pathways
Molecular Mechanism
Imidazole compounds are known to facilitate proton transport in high-temperature proton exchange membrane fuel cells and in proton channel transmembrane proteins
Propriétés
IUPAC Name |
2-heptylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXMCRNIEVMWKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)
